2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride
Description
Molecular Formula: C₈H₁₀ClF₂NO Molecular Weight: 209.62 g/mol CAS No.: 2989851-12-7 (S-enantiomer), 2323061-55-6 (R-enantiomer) Structural Features: The compound consists of a 2,6-difluorophenyl ring attached to an ethan-1-ol backbone, with an amino group at the β-position and a hydrochloride salt .
Properties
IUPAC Name |
2-amino-2-(2,6-difluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-5-2-1-3-6(10)8(5)7(11)4-12;/h1-3,7,12H,4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSSAKCSXPXIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CO)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-35-7 | |
| Record name | 2-amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Chemical Identity
2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride, also known as (S)-2-amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride, is a compound with the molecular formula and a molecular weight of 209.62 g/mol. Its structure features a difluorophenyl group attached to an amino alcohol moiety, which contributes to its biological activity.
The biological activity of 2-amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit antiproliferative properties , particularly against cancer cell lines. The compound's mechanism includes inducing apoptosis in malignant cells, which is critical for its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and others.
- IC50 Values : The compound demonstrated IC50 values ranging from to against HeLa and MCF-7 cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Cytotoxicity Studies
In vitro evaluations have shown that 2-amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride exhibits selective cytotoxicity towards cancerous cells while sparing normal fibroblasts. This selectivity is crucial for reducing side effects in therapeutic applications.
Summary of Biological Activity
| Biological Activity | Target Cell Lines | IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative | HeLa | 0.022 | Highly active against cervical cancer |
| Antiproliferative | MCF-7 | 0.035 | Comparable to doxorubicin |
| Selective Cytotoxicity | Normal Fibroblasts | >80 | Minimal toxicity observed |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of 2-amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride on various cancer cell lines revealed significant apoptosis induction. Flow cytometry assays confirmed that the compound triggers apoptotic pathways, evidenced by increased caspase activity and alterations in p53 expression levels.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of similar compounds has indicated that modifications to the phenyl ring can enhance or diminish biological activity. The introduction of electron-donating groups has been associated with increased potency against targeted cancer cells .
Future Directions
Further investigations are warranted to explore the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, optimizing its chemical structure could lead to derivatives with improved efficacy and reduced side effects.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology:
Research indicates that 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride may act as a modulator of neurotransmitter systems. Its structure suggests potential interactions with serotonin and norepinephrine pathways, making it relevant for treating conditions such as depression and anxiety .
2. Anticancer Research:
The compound's ability to influence cellular pathways has led to investigations into its anticancer potential. Structural modifications of similar compounds have shown promise in enhancing binding affinities to receptors like VEGFR-2, which could be applicable to 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride .
3. Enzyme Inhibition Studies:
This compound has been explored for its role in enzyme inhibition. Its unique structural properties allow it to selectively interact with specific enzymes, which can lead to therapeutic developments against various diseases .
Studies have demonstrated that the biological activity of compounds similar to 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride can vary significantly based on their substitution patterns. This highlights the importance of structural variations in influencing pharmacological properties .
Synthesis and Modification
The synthesis of 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride typically involves several chemical reactions:
- Starting Material Selection: Begins with suitable precursors like 2,6-difluorobenzaldehyde.
- Formation of Intermediates: Involves reduction and amination processes.
- Chiral Resolution: Achieving enantiomers through chiral resolution techniques.
- Hydrochloride Salt Formation: Converting the free base to its hydrochloride form using hydrochloric acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
2-Amino-2-(2,6-difluorophenyl)acetic Acid Hydrochloride
- Molecular Formula: C₈H₈ClF₂NO₂
- Key Difference: Replaces the ethanol group with a carboxylic acid.
- Impact : Increased polarity due to the carboxylic acid, altering solubility and pharmacokinetics. The acetic acid derivative has a higher molecular weight (223.6 g/mol) and similar hazards (H302, H315) .
Ethylamine Derivatives (e.g., 2-(2,3-Difluorophenyl)ethan-1-amine Hydrochloride)
- Molecular Formula : C₈H₁₀ClF₂N
- Key Difference: Ethylamine chain instead of ethanol-amine.
- Impact: Reduced hydrogen-bonding capacity compared to the ethanol group, likely increasing lipophilicity and membrane permeability. Synthesis yields vary (e.g., 37.47% for the target compound vs. crude yields for ethylamine analogs) .
Halogen Substitution Variants
Chlorinated Analogs (e.g., 2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid)
- Key Difference : Chlorine substituents instead of fluorine.
- Impact : Larger atomic size and electronegativity of chlorine alter binding interactions. Docking studies show differences in hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π–π interactions (4.127 Å vs. 4.249 Å) with collagenase, affecting inhibitory activity (IC₅₀) .
Brominated Derivatives (e.g., 2-(3-Bromo-2,6-difluorophenyl)ethan-1-amine Hydrochloride)
- Molecular Formula : C₈H₈BrClF₂N
- No biological data are available .
Positional Isomers
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol Hydrochloride
- Key Difference : Fluorine atoms at 2,5-positions instead of 2,6.
- Impact: Altered electronic distribution and steric effects. The 2,5-substitution may reduce symmetry, affecting interactions with biological targets. No direct activity comparisons are provided .
Stereochemical Variants
- (R)- vs. (S)-Enantiomers : Both enantiomers of the target compound are synthesized (CAS 2323061-55-6 and 2989851-12-7). Stereochemistry influences receptor binding and metabolic pathways, but evidence lacks comparative efficacy or toxicity data .
Q & A
Q. What are the standard protocols for synthesizing 2-Amino-2-(2,6-difluorophenyl)ethan-1-ol hydrochloride, and what critical reaction parameters must be controlled?
Synthesis typically involves reductive amination of 2,6-difluorophenyl ketone derivatives or nucleophilic substitution of halogenated intermediates. Key parameters include:
- Temperature control (e.g., 0–5°C during amine hydrochloride salt formation to prevent side reactions) .
- Solvent selection (e.g., anhydrous THF or ethyl ether to avoid hydrolysis) .
- Stoichiometric ratios of reducing agents (e.g., NaBH₄ or LiAlH₄) to ensure complete conversion . Post-synthesis, the compound is often purified via recrystallization using ethanol/HCl mixtures .
Q. How can researchers validate the purity and structural integrity of this compound?
Use orthogonal analytical methods:
- HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
- ¹H/¹³C NMR to confirm the presence of the 2,6-difluorophenyl group (δ ~110–120 ppm for aromatic fluorines) and ethanolamine backbone (δ ~3.5–4.0 ppm for CH₂OH) .
- Mass spectrometry (ESI-MS) to verify the molecular ion peak at m/z ≈ 218 (free base) and 254 (hydrochloride) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in receptor-binding data for this compound?
Discrepancies in receptor activity (e.g., serotonin vs. dopamine modulation) may arise from:
- Assay conditions : Buffer pH (7.4 vs. 6.8) can alter protonation states of the amino group, affecting binding .
- Enantiomeric purity : Use chiral HPLC to isolate (R)- and (S)-forms, as stereochemistry impacts receptor selectivity .
- Control experiments : Include reference ligands (e.g., ketanserin for 5-HT₂ receptors) to validate assay sensitivity .
Q. How does the 2,6-difluorophenyl group influence the compound’s metabolic stability compared to non-fluorinated analogs?
Fluorination enhances:
- Lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier penetration .
- Metabolic resistance : Fluorine atoms block cytochrome P450-mediated oxidation at the phenyl ring, confirmed via liver microsome assays (t₁/₂ > 120 min vs. <30 min for non-fluorinated analogs) .
- Electron-withdrawing effects : Stabilize the ethanolamine moiety against enzymatic degradation .
Q. What methodologies optimize the compound’s solubility for in vivo studies without compromising bioactivity?
- Salt selection : Hydrochloride salts improve aqueous solubility (≥50 mg/mL in PBS) compared to free bases .
- Co-solvents : Use 10% DMSO/PBS for intravenous administration; avoid >20% DMSO to prevent cellular toxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes (size ≈ 100 nm) to enhance bioavailability, as demonstrated in rodent pharmacokinetic studies (AUC increased by 3-fold) .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in neurochemical assay results?
- Standardize synthesis : Document exact stoichiometry, reaction time, and purification steps .
- Internal controls : Include a reference batch in each assay plate to normalize inter-experimental variability .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (p < 0.01 threshold) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in electrophysiology studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
